

# validation of Ethyl 5-amino-2-methylnicotinate as a scaffold in drug discovery

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## Compound of Interest

Compound Name: Ethyl 5-amino-2-methylnicotinate

Cat. No.: B1343917

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## Ethyl 5-amino-2-methylnicotinate: A Versatile Scaffold for Drug Discovery

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Within this class of compounds, **ethyl 5-amino-2-methylnicotinate** has emerged as a valuable and versatile starting point for the synthesis of a diverse range of biologically active molecules. Its unique arrangement of functional groups—an amino group, a methyl group, and an ethyl ester on a pyridine core—provides multiple points for chemical modification, allowing for the fine-tuning of pharmacological properties. This guide provides a comprehensive validation of **ethyl 5-amino-2-methylnicotinate** as a scaffold in drug discovery, comparing its performance with alternative scaffolds and providing supporting experimental data and protocols.

## Performance Comparison: A Scaffold for Potent and Selective Inhibitors

The **ethyl 5-amino-2-methylnicotinate** scaffold has shown particular promise in the development of antagonists for the P2Y<sub>12</sub> receptor and inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are critical targets in cardiovascular disease and oncology, respectively.

The P2Y12 receptor is a key player in ADP-induced platelet aggregation, making it a crucial target for antiplatelet therapies.[1] While specific IC50 values for direct derivatives of **ethyl 5-amino-2-methylnicotinate** are not readily available in the public domain, extensive research on the closely related scaffold, ethyl 6-chloro-5-cyano-2-methylnicotinate, has led to the development of potent P2Y12 antagonists.[1][2] For instance, the clinical candidate AZD1283 is based on this scaffold.[2] The following table compares the activity of a compound derived from a similar nicotinamide scaffold with a known P2Y12 inhibitor.

Table 1: Comparison of P2Y12 Receptor Antagonists

Scaffold Class	Compound Example	Target	IC50 (nM)	Reference
Nicotinamide Derivative	SAR216471	P2Y12	17	[3]
Thienopyrimidine	Prasugrel	P2Y12	-	[2]

Note: Data for a direct derivative of **Ethyl 5-amino-2-methylnicotinate** is not available. SAR216471 is a potent P2Y12 antagonist with a different heterocyclic core, provided for context.

VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[4] The nicotinamide core, of which **ethyl 5-amino-2-methylnicotinate** is a member, has been extensively explored for the development of VEGFR-2 inhibitors.[5][6][7][8][9][10] Several studies have reported potent inhibitors with IC50 values in the nanomolar range. For comparison, the performance of nicotinamide-based inhibitors is presented alongside inhibitors based on the well-established quinazoline scaffold.

Table 2: Comparison of VEGFR-2 Kinase Inhibitors

Scaffold Class	Compound Example	Target	IC50 (nM)	Reference
Nicotinamide Derivative	Compound 8	VEGFR-2	77.02	[5]
Nicotinamide Derivative	Compound 6	VEGFR-2	60.83	[6]
Nicotinamide Derivative	Compound 10	VEGFR-2	51	[8]
Nicotinamide-Thiadiazol Hybrid	Compound 7a	VEGFR-2	-	[10]
Quinazoline Derivative	Compound 11	VEGFR-2	190	[11]
Quinazoline Derivative	Sorafenib (Reference)	VEGFR-2	53.65	[5][6]

## Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the synthesis of the core scaffold and for key biological assays.

### Synthesis of Ethyl 5-amino-2-methylnicotinate

A general method for the synthesis of nicotinic acid esters involves the esterification of the corresponding nicotinic acid. The following is a representative protocol adapted from the synthesis of similar nicotinate esters.[12]

Materials:

- 5-Amino-2-methylnicotinic acid
- Ethanol (absolute)
- Concentrated Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>)

- Sodium Bicarbonate ( $\text{NaHCO}_3$ ) solution (10%)
- Chloroform (or other suitable organic solvent)
- Anhydrous Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

#### Procedure:

- In a round-bottom flask, dissolve 5-amino-2-methylnicotinic acid in an excess of absolute ethanol.
- Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
- Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature and neutralize it with a 10% solution of sodium bicarbonate until the effervescence ceases.
- Extract the aqueous layer with chloroform or another suitable organic solvent multiple times.
- Combine the organic extracts and dry over anhydrous sodium sulfate.
- Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
- Purify the crude **ethyl 5-amino-2-methylnicotinate** by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
- Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

## In Vitro VEGFR-2 Kinase Assay

This protocol describes a common method to determine the inhibitory activity of a compound against VEGFR-2 kinase.

Materials:

- Recombinant human VEGFR-2 kinase
- Kinase buffer (e.g., Tris-HCl, MgCl<sub>2</sub>, DTT)
- ATP (Adenosine triphosphate)
- Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
- Test compound (dissolved in DMSO)
- Kinase-Glo® Luminescent Kinase Assay Kit (or similar detection reagent)
- White, opaque 96-well plates
- Plate reader capable of measuring luminescence

Procedure:

- Prepare a reaction mixture containing kinase buffer, VEGFR-2 enzyme, and the peptide substrate.
- Add the test compound at various concentrations to the wells of a 96-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).
- Initiate the kinase reaction by adding ATP to all wells.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
- Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent generates a luminescent signal that is inversely proportional to the kinase activity.

- Measure the luminescence using a plate reader.
- Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.
- Determine the IC<sub>50</sub> value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

## P2Y<sub>12</sub> Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit ADP-induced platelet aggregation in human platelet-rich plasma (PRP).

### Materials:

- Freshly drawn human blood from healthy, consenting donors who have not taken antiplatelet medication.
- Anticoagulant (e.g., 3.2% sodium citrate)
- Platelet-rich plasma (PRP), prepared by centrifugation of whole blood.
- Platelet-poor plasma (PPP), prepared by further centrifugation of the remaining blood.
- ADP (Adenosine diphosphate) solution
- Test compound (dissolved in a suitable solvent, e.g., DMSO)
- Saline solution
- Aggregometer

### Procedure:

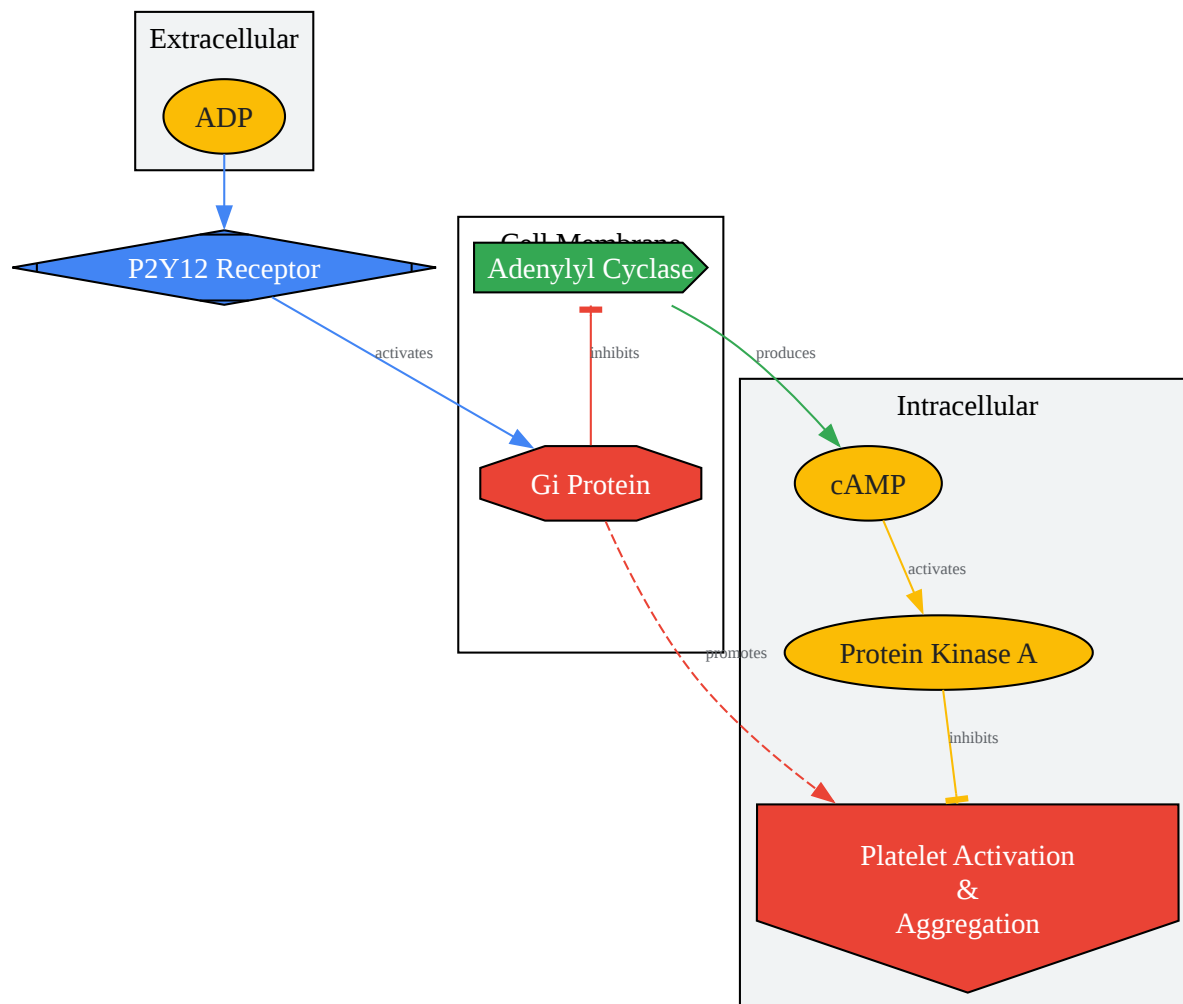
- Prepare PRP and PPP from citrated whole blood.
- Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
- Pre-warm the PRP samples to 37°C.

- Add the test compound or vehicle (control) to the PRP and incubate for a defined period.
- Initiate platelet aggregation by adding a sub-maximal concentration of ADP.
- Record the change in light transmission for several minutes.
- The maximum aggregation is determined, and the percentage of inhibition by the test compound is calculated relative to the vehicle control.
- Determine the IC50 value by testing a range of compound concentrations and plotting the percentage of inhibition against the logarithm of the concentration.

## Visualizing the Molecular Landscape

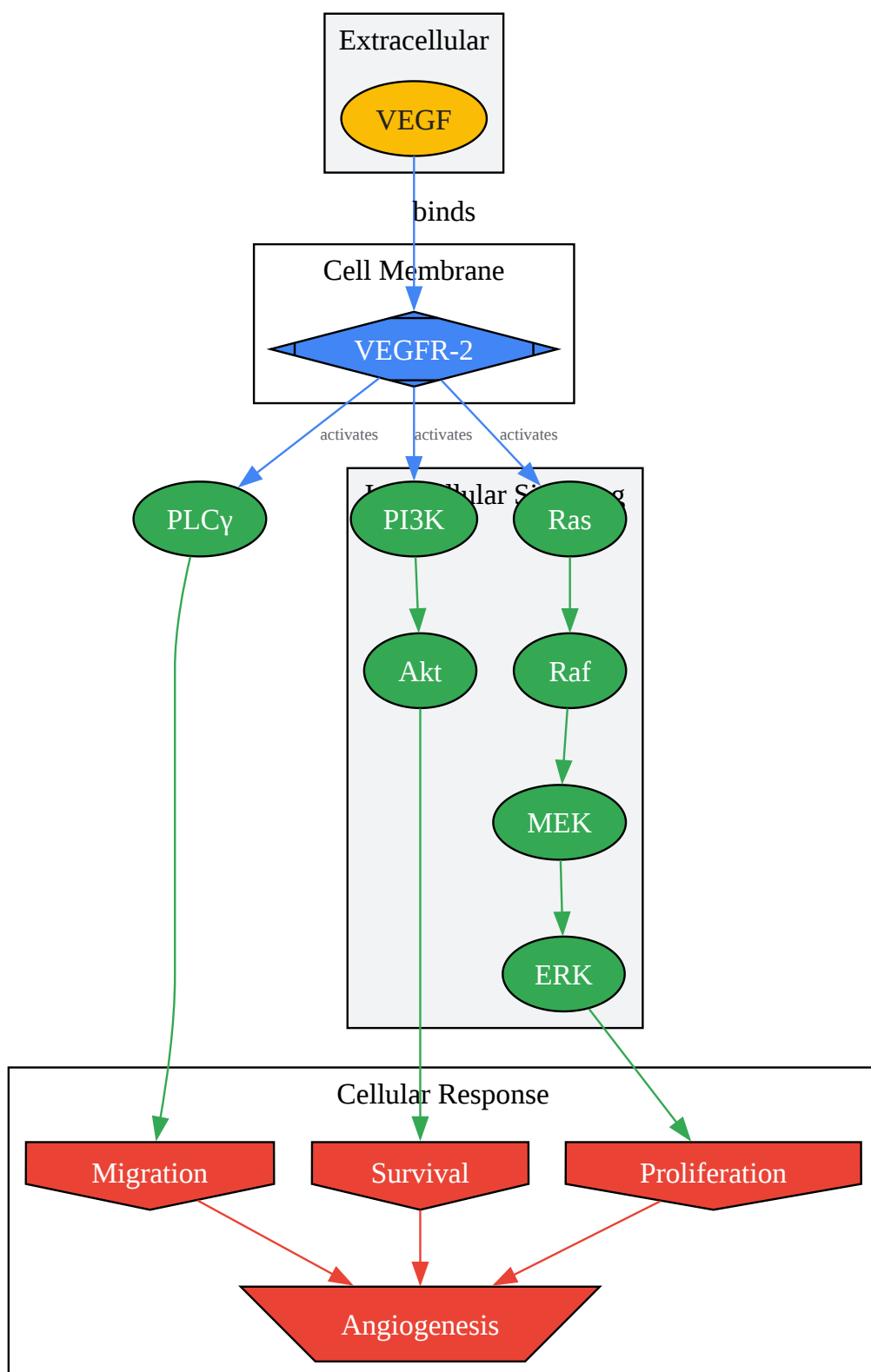
Understanding the biological pathways and experimental workflows is essential for rational drug design. The following diagrams, generated using the DOT language, illustrate key processes related to the validation of the **ethyl 5-amino-2-methylnicotinate** scaffold.

## Signaling Pathways



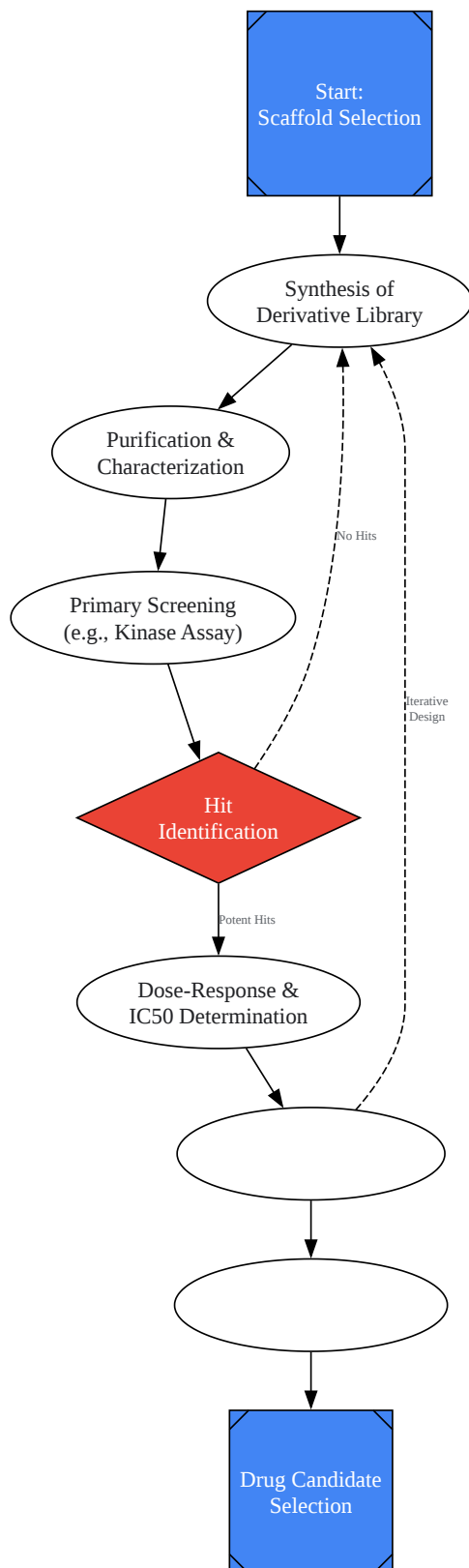
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## Experimental Workflow



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In conclusion, **ethyl 5-amino-2-methylnicotinate** represents a highly promising and adaptable scaffold for the development of novel therapeutics. Its synthetic tractability and the demonstrated potency of its derivatives, particularly as VEGFR-2 inhibitors and P2Y<sub>12</sub> receptor antagonists, underscore its value in modern drug discovery. Further exploration of the chemical space around this scaffold is warranted and holds the potential to deliver next-generation drug candidates with improved efficacy and safety profiles.

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